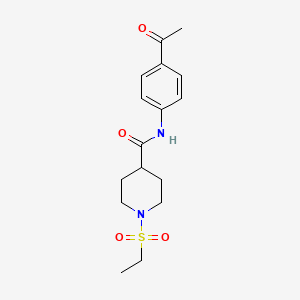![molecular formula C23H20ClN3O5 B4112202 N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B4112202.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide
Descripción general
Descripción
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide is complex and not yet fully understood. It is known to interact with a number of different proteins and enzymes, including phosphodiesterases and protein kinases. It is believed to work by interfering with the normal function of these enzymes, thereby altering cellular signaling pathways and leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP in cells. It has also been shown to inhibit the activity of protein kinases, leading to alterations in cellular signaling pathways. These effects have been linked to a variety of different biological processes, including inflammation, cell proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide has a number of advantages and limitations for use in lab experiments. One advantage is its relatively small size, which makes it easy to work with and allows it to penetrate cell membranes. Another advantage is its high potency, which allows for the use of lower concentrations in experiments. However, one limitation is its potential for off-target effects, which can complicate data interpretation. Another limitation is its relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are a number of different future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide. One area of interest is its potential use as a therapeutic agent for a variety of different diseases, including cancer, inflammation, and cardiovascular disease. Another area of interest is its potential use as a tool for studying the mechanisms of action of phosphodiesterases and protein kinases. Additional research is also needed to better understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide has been used in a variety of different scientific research applications. It has been shown to be an effective inhibitor of a number of different enzymes, including phosphodiesterases and protein kinases. It has also been used as a tool for studying the mechanisms of action of these enzymes, as well as for identifying potential drug targets.
Propiedades
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O5/c24-21-15-17(3-10-22(21)26-11-13-31-14-12-26)25-23(28)16-1-6-19(7-2-16)32-20-8-4-18(5-9-20)27(29)30/h1-10,15H,11-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAGZYFEFKRAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4112121.png)
![7-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B4112122.png)

![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B4112129.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4112131.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4112139.png)
![1-[2-(4-bromophenoxy)propanoyl]indoline](/img/structure/B4112144.png)


![4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B4112157.png)
![4-[(2-furylmethyl)amino]-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4112160.png)

![4-[(diethylamino)methyl]-5-ethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B4112212.png)
![N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4112214.png)